

bioactivity comparison between 1,4,4-trimethyl-L-proline and other modified prolines

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Compound of Interest

Compound Name: *1,4,4-trimethyl-L-proline*

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A Comparative Analysis of the Bioactivity of Modified Prolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its derivatives are a critical class of amino acids widely utilized in drug discovery and development. Their rigid five-membered ring structure imparts unique conformational constraints on peptides and proteins, influencing their structure, stability, and biological activity. Modifications to the proline ring can further modulate these properties, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative overview of the bioactivity of several modified prolines. While the initial intent was to include a detailed analysis of **1,4,4-trimethyl-L-proline**, an extensive search of scientific literature and patent databases did not yield any quantitative bioactivity data for this specific compound. Therefore, this guide will focus on other well-characterized modified prolines for which experimental data is available, offering a valuable resource for researchers in the field.

The following sections present a summary of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Bioactivity Data

The bioactivity of modified prolines can be assessed through various assays, depending on the therapeutic target. This section summarizes the inhibitory and antimicrobial activities of selected proline derivatives.

Table 1: Inhibitory Activity of Modified Prolines against Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

Compound	Target Enzyme	Inhibition Constant (Ki)	Assay Type
L-thiazolidine-4-carboxylate	Human PYCR1	1.5 mM[1]	Enzyme Kinetics Assay[1]
L-thiazolidine-2-carboxylate	Human PYCR1	1.8 mM[1]	Enzyme Kinetics Assay[1]
N-formyl L-proline (NFLP)	Human PYCR1	100 µM[1]	Enzyme Kinetics Assay[1]
L-tetrahydro-2-furoic acid (THFA)	Human PYCR1	2 mM[1]	Enzyme Kinetics Assay[1]

Table 2: Antimicrobial Activity of Proline-Modified Peptides

Peptide	Target Organism	Minimum Inhibitory Concentration (MIC)
RW6P	Staphylococcus aureus (MRSA)	≤ 0.25 µg/mL[2]
RW8P	Staphylococcus aureus (MRSA)	≤ 0.25 µg/mL[2]
RW6P	Escherichia coli	≤ 0.25 µg/mL[2]
RW8P	Escherichia coli	≤ 0.25 µg/mL[2]
RW8P + Ampicillin	Pseudomonas aeruginosa	< 0.25 µg/mL[2]

Table 3: Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Influenza Neuraminidase

Compound	Target Enzyme	IC50
Compound 4f (a thiazolidine-4-carboxylic acid derivative)	Influenza A Neuraminidase	0.14 μ M[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

PYCR1 Inhibition Assay

This protocol is adapted from the methodology used to screen for proline analog inhibitors of human PYCR1.[1]

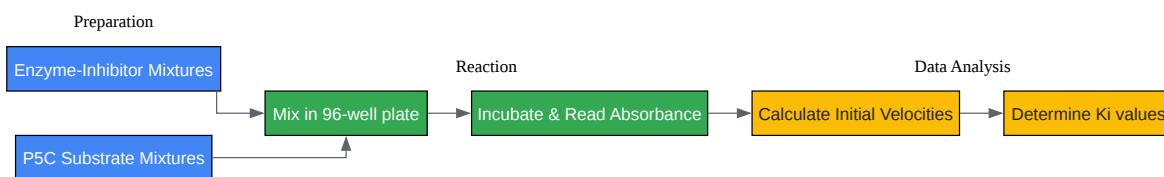
Objective: To determine the inhibition constants (K_i) of modified prolines against PYCR1.

Materials:

- Human PYCR1 enzyme
- Δ 1-pyrroline-5-carboxylate (P5C) substrate
- NADH
- Inhibitor compounds (modified prolines)
- Assay buffer: 50 mM HEPES pH 7.8, 300 mM NaCl, 5% (w/v) glycerol[1]
- 96-well microplate
- Microplate reader

Procedure:

- Prepare substrate mixtures containing varying concentrations of P5C, a fixed concentration of NADH (175 μ M), EDTA, and Tris buffer in a deep well block.[1]
- Prepare enzyme-inhibitor mixtures by incubating PYCR1 (final concentration 6.25 nM) with various concentrations of the inhibitor on ice in the assay buffer.[1]
- Initiate the reaction by adding 20 μ L of the enzyme-inhibitor mixture to the substrate mixtures in the 96-well plate.
- Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader.
- Determine the initial reaction velocities from the linear portion of the progress curves.
- Fit the data to a competitive inhibition model to calculate the K_i values.



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PYCR1 Inhibition Assay Workflow

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the antimicrobial activity of compounds.[4]

Objective: To determine the MIC of proline-modified peptides against various bacterial strains.

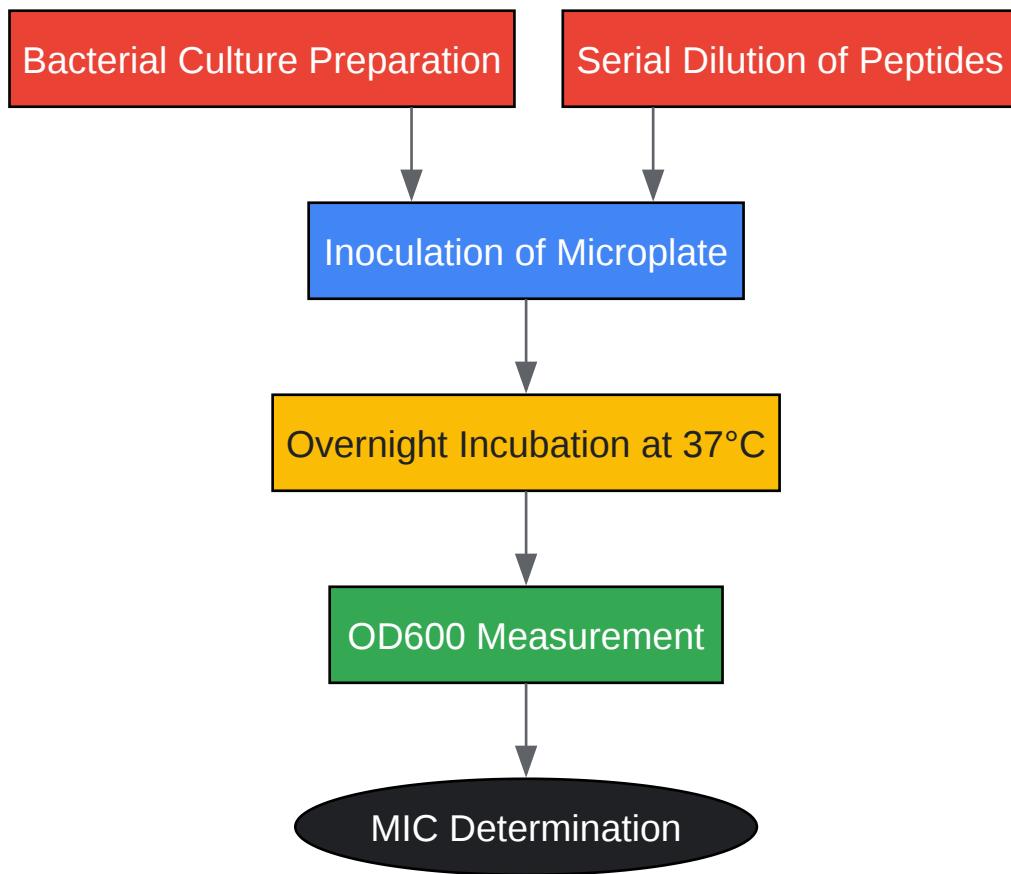
Materials:

- Proline-modified peptides
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Tryptic Soy Broth (TSB), 33%^[4]
- 96-well microplates
- Spectrophotometer

Procedure:

- Grow bacterial cultures in 33% TSB at 37°C with shaking to an optical density at 600 nm (OD600) corresponding to a known cell count (e.g., 1.5×10^7 bacteria/mL).^[4]
- Prepare a two-fold serial dilution of the proline-modified peptides in 33% TSB in a 96-well plate.^[4]
- Add the bacterial suspension to each well to achieve a final cell count of 7.5×10^6 bacteria/mL.^[4]
- Include a positive control (bacteria with no peptide) and a negative control (broth only).
- Incubate the plates at 37°C overnight.
- Determine the MIC by measuring the OD600. The MIC is the lowest concentration of the peptide that completely inhibits visible growth.^[4]

Assay Setup

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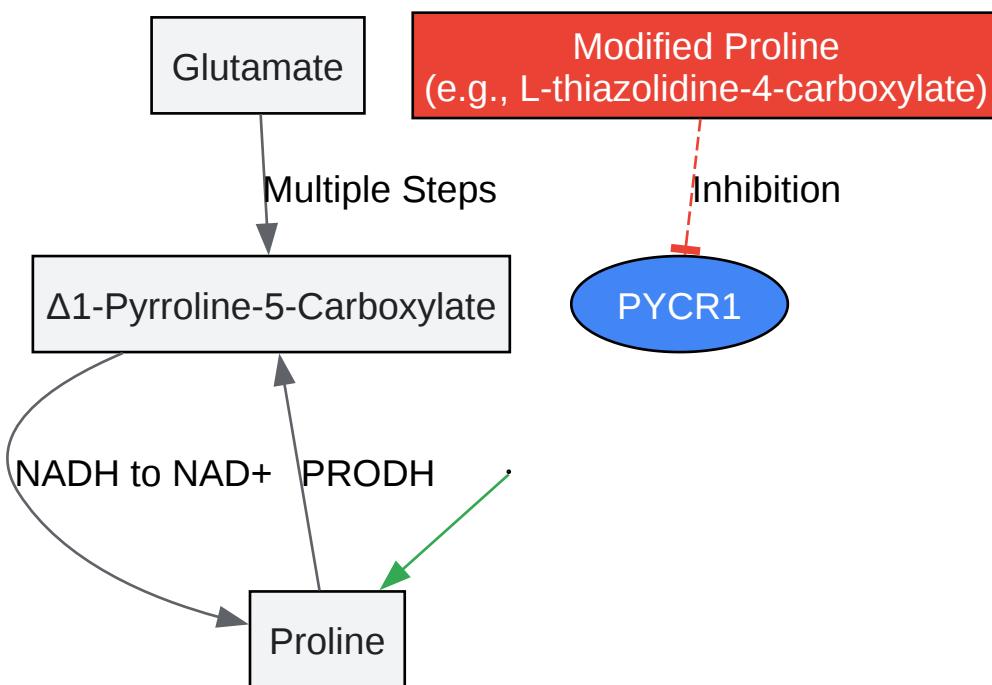
Workflow for MIC Determination

Signaling Pathways and Mechanisms of Action

Modified prolines can exert their biological effects through various mechanisms, including enzyme inhibition and disruption of microbial membranes.

Proline Metabolism and PYCR1 Inhibition

The proline cycle is a metabolic pathway crucial for cellular processes such as redox balance and ATP production. Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key enzyme in this cycle, catalyzing the final step in proline biosynthesis.^[1] Inhibition of PYCR1 by proline analogs can disrupt these cellular processes, making it a potential target for cancer therapy.^[1]



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Inhibition of Proline Biosynthesis

Conclusion

Modified prolines represent a versatile class of molecules with significant potential in drug discovery. The data presented in this guide highlight the diverse bioactivities of these compounds, from enzyme inhibition to antimicrobial effects. While quantitative data for **1,4,4-trimethyl-L-proline** remains elusive, the comparative analysis of other proline derivatives provides valuable insights for researchers. The detailed experimental protocols and pathway diagrams serve as a practical resource for designing and conducting further studies in this promising area of medicinal chemistry. Future research efforts are warranted to explore the full therapeutic potential of the vast chemical space of modified prolines.

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